molecular formula C10H10N2O B1472951 Pyridin-4-yl(1H-pyrrol-2-yl)methanol CAS No. 1359828-89-9

Pyridin-4-yl(1H-pyrrol-2-yl)methanol

Cat. No. B1472951
CAS RN: 1359828-89-9
M. Wt: 174.2 g/mol
InChI Key: VJAUFSZVCZIUBM-UHFFFAOYSA-N
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Description

Pyridin-4-yl(1H-pyrrol-2-yl)methanol is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.2 . It is a unique chemical that has been used in various research studies .


Molecular Structure Analysis

The molecular structure of Pyridin-4-yl(1H-pyrrol-2-yl)methanol is determined by its molecular formula, C10H10N2O . Detailed structural analysis would require more specific information such as NMR data or crystallographic studies, which are not available in the current resources.


Physical And Chemical Properties Analysis

Pyridin-4-yl(1H-pyrrol-2-yl)methanol has a molecular weight of 174.2 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the current resources .

Scientific Research Applications

Drug Discovery

The pyrrolidine ring, a core component of “Pyridin-4-yl(1H-pyrrol-2-yl)methanol,” is widely used in medicinal chemistry to obtain compounds for treating human diseases. Its saturated nature allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This compound can be used to design novel biologically active compounds with target selectivity.

Asymmetric Synthesis

Pyrrolidine derivatives are commonly used as ligands for transition metals, organocatalysts, and effective chiral controllers in asymmetric synthesis . The stereogenicity of the pyrrolidine ring’s carbons in “Pyridin-4-yl(1H-pyrrol-2-yl)methanol” can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins.

Cancer Therapy

Derivatives of pyrrolidine, such as “Pyridin-4-yl(1H-pyrrol-2-yl)methanol,” have shown potential as inhibitors of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors . Targeting FGFRs represents an attractive strategy for cancer therapy, and this compound could serve as a lead for developing potent FGFR inhibitors.

Electronic and Optical Materials

Conjugated polymers incorporating pyrrolidine structures are used in applications such as solar cells, light-emitting devices, capacitors, and electrochromic devices . “Pyridin-4-yl(1H-pyrrol-2-yl)methanol” could be a valuable monomer for synthesizing such polymers due to its conjugated system and potential for electron donation.

Antibacterial and Antifungal Agents

Pyrrole derivatives have diverse therapeutic applications, including as fungicides and antibiotics . The pyrrolidine and pyridine rings in “Pyridin-4-yl(1H-pyrrol-2-yl)methanol” may contribute to antibacterial and antifungal activities, making it a candidate for developing new treatments in these areas.

Anti-inflammatory and Antitumor Agents

The compound’s structural features may also lend it properties useful in reducing inflammation and combating tumor growth . Its potential activity against these conditions could be explored further in pharmacological studies.

properties

IUPAC Name

pyridin-4-yl(1H-pyrrol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-10(9-2-1-5-12-9)8-3-6-11-7-4-8/h1-7,10,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAUFSZVCZIUBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(C2=CC=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridin-4-yl(1H-pyrrol-2-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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